molecular formula C18H18BrN3O3 B300078 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide

Cat. No. B300078
M. Wt: 404.3 g/mol
InChI Key: HLKLIZBVGVSYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BRD0705, and it belongs to a class of compounds called nicotinamides. Nicotinamides have been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival. One of these enzymes is nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD). NAD is an important coenzyme that is involved in many cellular processes, including DNA repair, metabolism, and energy production. Inhibition of NAMPT by 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide can lead to a depletion of NAD levels in cancer cells, which can ultimately result in cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide can have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. In addition, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for cancer cells, which means that it can target cancer cells while sparing normal cells. In addition, it has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a cancer therapy.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide. One of the main areas of interest is its potential as a cancer therapy. More studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use. In addition, studies are needed to determine the optimal dosage and administration schedule for this compound.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide can improve cognitive function in animal models of Alzheimer's disease. Further studies are needed to determine the potential for clinical use in humans.
Conclusion:
In conclusion, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide is a promising compound for scientific research. Its high potency and specificity make it a promising candidate for further development as a cancer therapy. In addition, it has been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.

Synthesis Methods

The synthesis of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 5-bromo-2-chloronicotinic acid with N-(4-aminobenzoyl)-L-glutamic acid diethyl ester in the presence of tetrahydro-2-furanmethanol and triethylamine. This reaction results in the formation of the target compound in good yield and purity.

Scientific Research Applications

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-cancer activity. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.

properties

Product Name

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18BrN3O3/c19-14-8-13(9-20-10-14)18(24)22-15-5-3-12(4-6-15)17(23)21-11-16-2-1-7-25-16/h3-6,8-10,16H,1-2,7,11H2,(H,21,23)(H,22,24)

InChI Key

HLKLIZBVGVSYGG-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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